Methyl 4-({[4-(1H-indol-3-YL)-3,6-dihydro-1(2H)-pyridinyl]carbonyl}amino)benzoate
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Overview
Description
Methyl 4-({[4-(1H-indol-3-YL)-3,6-dihydro-1(2H)-pyridinyl]carbonyl}amino)benzoate is a complex organic compound that features an indole moiety, a pyridine ring, and a benzoate ester. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[4-(1H-indol-3-YL)-3,6-dihydro-1(2H)-pyridinyl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters with aldehydes and ammonia . The final step involves coupling the indole and pyridine derivatives with a benzoate ester using a coupling reagent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[4-(1H-indol-3-YL)-3,6-dihydro-1(2H)-pyridinyl]carbonyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Methyl 4-({[4-(1H-indol-3-YL)-3,6-dihydro-1(2H)-pyridinyl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and viral infections.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of Methyl 4-({[4-(1H-indol-3-YL)-3,6-dihydro-1(2H)-pyridinyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation . The compound may also interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylate: Another indole derivative with similar biological activities.
Pyrido[3,4-b]indoles: Compounds with a similar indole-pyridine structure, known for their biological significance.
Uniqueness
Methyl 4-({[4-(1H-indol-3-YL)-3,6-dihydro-1(2H)-pyridinyl]carbonyl}amino)benzoate is unique due to its specific combination of an indole moiety, a pyridine ring, and a benzoate ester. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H21N3O3 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
methyl 4-[[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H21N3O3/c1-28-21(26)16-6-8-17(9-7-16)24-22(27)25-12-10-15(11-13-25)19-14-23-20-5-3-2-4-18(19)20/h2-10,14,23H,11-13H2,1H3,(H,24,27) |
InChI Key |
CECHNAASPDOEJP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)N2CCC(=CC2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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